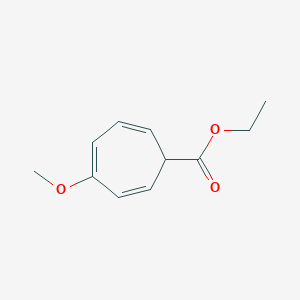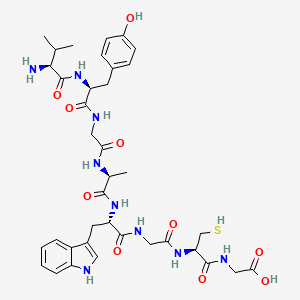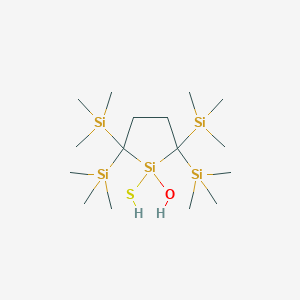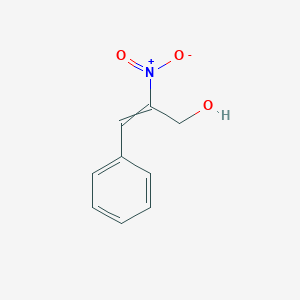![molecular formula C22H19O2P B14187074 5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one CAS No. 862970-69-2](/img/structure/B14187074.png)
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benzoyl group attached to a benzo[b]phosphindole core, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one typically involves the reaction of phenyl phosphine with 2,4,6-trimethylbenzoyl chloride under alkaline conditions to form an intermediate. This intermediate is then subjected to an oxidation reaction to yield the final product . The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to maintain the reaction conditions. The production method is designed to be cost-effective, environmentally friendly, and adaptable to industrial needs .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one involves the generation of free radicals upon exposure to light. These free radicals initiate chain polymerization reactions, leading to the formation of polymers. The compound interacts with molecular targets such as gelatin methacryloyl in bioprinting applications, facilitating the crosslinking process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium phenyl (2,4,6-trimethylbenzoyl) phosphinate: Another photoinitiator used in similar applications.
Phenyl bis (2,4,6-trimethylbenzoyl) phosphine oxide: Known for its high efficiency in initiating polymerization reactions.
Uniqueness
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one is unique due to its specific structural properties that allow for efficient photoinitiation and its versatility in various applications. Its ability to generate free radicals under light exposure makes it particularly valuable in advanced manufacturing processes such as 3D printing and bioprinting .
Propriétés
Numéro CAS |
862970-69-2 |
|---|---|
Formule moléculaire |
C22H19O2P |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(5-oxobenzo[b]phosphindol-5-yl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C22H19O2P/c1-14-12-15(2)21(16(3)13-14)22(23)25(24)19-10-6-4-8-17(19)18-9-5-7-11-20(18)25/h4-13H,1-3H3 |
Clé InChI |
XMPUTRWMLMVLNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)P2(=O)C3=CC=CC=C3C4=CC=CC=C24)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)
![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)


![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)

![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)

![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
